molecular formula C23H30N4O2 B2879380 N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(2-methylphenyl)ethanediamide CAS No. 922012-26-8

N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(2-methylphenyl)ethanediamide

Cat. No.: B2879380
CAS No.: 922012-26-8
M. Wt: 394.519
InChI Key: RUNBCUSOGWZIRI-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(2-methylphenyl)ethanediamide is a useful research compound. Its molecular formula is C23H30N4O2 and its molecular weight is 394.519. The purity is usually 95%.
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Biological Activity

N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(2-methylphenyl)ethanediamide is a complex organic compound with significant potential in pharmacological applications. Its unique structural features and functional groups suggest various biological activities that merit detailed exploration.

Structural Overview

The compound's molecular formula is C₂₃H₃₃N₅O, indicating a high degree of complexity. Key structural components include:

  • Tetrahydroquinoline moiety : This portion is often associated with neuropharmacological activity.
  • Dimethylamino group : Known to enhance solubility and potentially interact with neurotransmitter receptors.
  • Methylphenyl group : This may contribute to the compound's binding affinity and stability.

Pharmacological Targets

Research indicates that this compound interacts with several biological targets, which can be summarized as follows:

Target Activity Reference
Orexin 1 ReceptorAntagonism linked to therapeutic effects in drug addiction
Thioredoxin Reductase 1 (TrxR1)Potential anticancer target
Histone Deacetylases (HDACs)Inhibition observed in related compounds

The mechanism of action for this compound involves multiple pathways:

  • Receptor Interaction : The dimethylamino group can modulate receptor activity, influencing neurotransmission.
  • Enzyme Inhibition : The compound may inhibit key enzymes such as TrxR1 and HDACs, leading to altered cellular proliferation and survival pathways.
  • Binding Affinity : The tetrahydroquinoline structure enhances binding to specific targets, potentially increasing therapeutic efficacy.

Anticancer Activity

A study focusing on similar tetrahydroquinoline derivatives demonstrated selective cytotoxicity against various cancer cell lines. For example, compounds derived from tetrahydroquinolines exhibited potent activity against HepG2 and DLD tumor cells, suggesting a promising avenue for further investigation into the anticancer potential of this compound .

Neuropharmacology

In the context of neuropharmacology, compounds with similar structures have shown promise as orexin receptor antagonists. These interactions are particularly relevant for developing treatments for conditions such as insomnia and addiction .

Synthesis and Production

The synthesis of this compound typically involves several steps:

  • Formation of Tetrahydroquinoline : Achieved through hydrogenation of quinoline derivatives.
  • Dimethylamino Group Introduction : Alkylation using dimethylamine.
  • Final Coupling Reaction : Combining intermediates under controlled conditions to yield the final product.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(2-methylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O2/c1-16-8-5-6-10-19(16)25-23(29)22(28)24-15-21(26(2)3)18-11-12-20-17(14-18)9-7-13-27(20)4/h5-6,8,10-12,14,21H,7,9,13,15H2,1-4H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUNBCUSOGWZIRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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